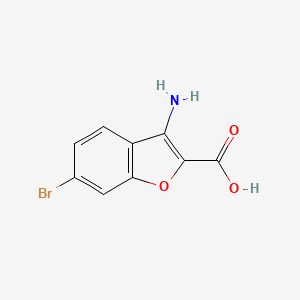

3-Amino-6-bromobenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYHODZQJAXRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726334 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887246-19-7 | |

| Record name | 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of benzofuran to introduce the bromine atom at the 6-position. This is followed by nitration to introduce a nitro group at the 3-position, which is subsequently reduced to an amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can help in achieving higher purity and better control over the product formation .

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as amines or hydroxylamines.

Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-bromobenzofuran-2-carboxylic acid has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

Key Findings:

- Adenosine A2A Receptor Antagonists: Research indicates that derivatives of benzofuran compounds exhibit selective antagonistic activity on adenosine receptors, which are implicated in various diseases such as Parkinson's disease and cancer .

- Anti-inflammatory Properties: Some studies have shown that benzofuran derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions .

Biological Research

The compound's ability to interact with biological systems makes it a subject of interest for various studies:

- Cell Culture Studies: It has been used in cell biology to understand its effects on cellular processes and signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that benzofuran derivatives can exhibit antimicrobial properties, which are crucial for developing new antibiotics .

Materials Science

The unique chemical structure of this compound allows for applications in materials science:

- Polymer Chemistry: It can be used as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Photonic Devices: Its optical properties may be harnessed in the development of photonic devices, including sensors and light-emitting materials.

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-amino-6-bromobenzofuran-2-carboxylic acid with structurally related benzofuran derivatives, emphasizing substituent effects on physicochemical properties and applications:

*Calculated molecular weight based on formula.

Key Observations:

Bulky substituents (e.g., methoxyphenyl in ) introduce steric hindrance, which may reduce reactivity but enhance target specificity. Ester derivatives () are often used to enhance oral bioavailability, as seen in prodrug strategies.

The amino group at position 3 in the target compound may facilitate hydrogen bonding, a critical feature in enzyme inhibition.

Synthetic Challenges :

- Bromination at specific positions (e.g., C6) often requires controlled conditions, such as UV irradiation or N-bromosuccinimide (NBS), as demonstrated in .

- Functionalization of the benzofuran core (e.g., introducing -NH₂) may involve multi-step protocols, including protection-deprotection strategies.

Biological Activity

3-Amino-6-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antibacterial and anticholinesterase activities, and provides insights into its mechanism of action.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core, which is known for diverse biological activities. The presence of an amino group and a bromine atom at specific positions enhances its pharmacological profile. The compound can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly when compared to standard antibiotics.

Case Study: Antibacterial Efficacy

In a comparative study, several benzofuran derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Bacillus subtilis. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to penicillin, suggesting significant antibacterial properties.

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Escherichia coli (µg/mL) |

|---|---|---|

| This compound | 1.80 ± 0.25 | 2.4 ± 1.00 |

| Penicillin | 1 ± 1.50 | 2.4 ± 1.00 |

This data underscores the potential of benzofuran derivatives as effective antibacterial agents.

Acetylcholinesterase Inhibition

Another critical aspect of the biological activity of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Molecular docking studies have suggested that the compound binds effectively to the active site of AChE, inhibiting its activity. The inhibition constant (IC50) for related compounds has been reported in the range of to , indicating a strong inhibitory effect.

Research Findings Overview

The following table summarizes key findings from various studies regarding the biological activities of compounds related to this compound:

Q & A

Basic: What are the established synthetic routes for 3-amino-6-bromobenzofuran-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from benzofuran precursors. For example:

- Step 1: Cyclization of halogenated benzoic acid derivatives (e.g., 2-amino-5-bromobenzoic acid) with ethyl glyoxylate to form the benzofuran core .

- Step 2: Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .

- Step 3: Introduction of the amino group via catalytic hydrogenation or palladium-mediated coupling .

Key intermediates should be characterized by HPLC and NMR to ensure regioselectivity .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during bromination?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce radical side reactions during bromination .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield .

- Catalyst Screening: Pd(PPh₃)₄ or CuBr₂ can enhance regioselectivity for bromine substitution at the 6-position .

- Byproduct Analysis: LC-MS and TLC should be used to monitor reaction progress and adjust stoichiometry in real time .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the amino group (δ 5.2–5.5 ppm) and bromine-induced deshielding effects on adjacent protons .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 285.97) and isotopic patterns for bromine .

- IR Spectroscopy: Identify carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .

Advanced: How should researchers address contradictions between experimental and theoretical NMR data?

Methodological Answer:

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results. Discrepancies often arise from solvent effects or conformational dynamics .

- Dynamic Effects: Variable-temperature NMR can resolve ambiguities caused by tautomerism or rotational barriers .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are conflicting .

Basic: What are the primary research applications of this compound in drug discovery?

Methodological Answer:

- Pharmaceutical Intermediates: The bromine and amino groups make it a versatile scaffold for Suzuki-Miyaura couplings to generate bioactive aryl derivatives .

- Enzyme Inhibition Studies: Its carboxylic acid moiety allows conjugation to pharmacophores targeting proteases or kinases .

- Schiff Base Formation: React with aldehydes to create imine-linked complexes for antimicrobial activity screening .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature activates the benzofuran ring for nucleophilic aromatic substitution but may deactivate Pd-catalyzed couplings.

- Steric Considerations: The 6-bromo group can hinder access to the 2-carboxylic acid site, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .

- Competitive Pathways: Monitor for protodebromination side reactions using ¹H NMR and adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences between the product and unreacted starting materials .

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate brominated byproducts .

- Acid-Base Extraction: Leverage the carboxylic acid’s pH-dependent solubility; precipitate at pH 3–4 after aqueous NaHCO₃ wash .

Advanced: How can researchers mitigate degradation of the amino group during long-term storage?

Methodological Answer:

- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .

- Lyophilization: Freeze-dry the compound to remove water, reducing hydrolysis risk .

- Stabilizers: Add 1% w/w ascorbic acid as an antioxidant in solid-state formulations .

Basic: What computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

- Molecular Modeling Software: Gaussian or ORCA for calculating frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Docking Simulations: AutoDock Vina to assess binding affinity with biological targets like COX-2 or HIV protease .

- pKa Prediction: Use ChemAxon or ACD/Labs to estimate ionization states under physiological conditions .

Advanced: What strategies resolve low solubility in aqueous buffers for biological assays?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to a methyl ester or amide derivative for enhanced membrane permeability .

- Cosolvents: Use DMSO (≤10%) or cyclodextrin inclusion complexes to improve solubility without denaturing proteins .

- Micellar Systems: Incorporate surfactants like Tween-80 for in vitro assays requiring neutral pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.